molecular formula C17H17NO5S B486129 (4-Benzoylphenyl) morpholine-4-sulfonate CAS No. 825607-54-3

(4-Benzoylphenyl) morpholine-4-sulfonate

Cat. No.: B486129
CAS No.: 825607-54-3
M. Wt: 347.4g/mol
InChI Key: MEMWUJMPZIVNRX-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl) morpholine-4-sulfonate is a chemical reagent of interest in synthetic and polymer chemistry research. While the specific applications for this compound are not fully documented in public sources, its structure suggests significant research potential. Compounds featuring a sulfur(VI) center, such as sulfonates and sulfonamides, are pivotal in SuFEx (Sulfur Fluoride Exchange) click chemistry, a powerful toolkit for assembling complex molecules and exploring chemical biology . Specifically, aryl sulfonate esters can serve as versatile intermediates in constructing high-performance polymers. For instance, sulfonated poly(aryl ether ketone)s and polyphenylenes are investigated for their exceptional thermal stability and proton conductivity, making them promising materials for cation exchange membranes in applications like electrodialysis and fuel cells . The benzophenone moiety within its structure is often incorporated into polymer backbones to influence surface properties and enhance reactivity, as this electron-withdrawing group can improve molecular weight during polymerization . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

825607-54-3

Molecular Formula

C17H17NO5S

Molecular Weight

347.4g/mol

IUPAC Name

(4-benzoylphenyl) morpholine-4-sulfonate

InChI

InChI=1S/C17H17NO5S/c19-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)23-24(20,21)18-10-12-22-13-11-18/h1-9H,10-13H2

InChI Key

MEMWUJMPZIVNRX-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1COCCN1S(=O)(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonate Esters with Aromatic Substituents

Key Analogs :
  • 4-Formylphenyl 4-methylbenzenesulfonate ():

    • Molecular Formula : C₁₄H₁₂O₄S
    • Mass : 276.306 g/mol
    • Applications : Primarily used as a synthetic intermediate. Its aldehyde group enables further functionalization, unlike the benzoyl group in the target compound.
  • (4-Bromophenyl) 4-methylbenzenesulfonate ():

    • Molecular Formula : C₁₃H₁₁BrO₃S
    • Mass : 327.25 g/mol
    • Applications : Used in cross-coupling reactions due to the bromine substituent. The bromine enhances reactivity compared to the benzoyl group in the target compound.
Structural and Functional Differences :
Property (4-Benzoylphenyl) Morpholine-4-Sulfonate 4-Formylphenyl 4-Methylbenzenesulfonate (4-Bromophenyl) 4-Methylbenzenesulfonate
Core Functional Group Benzoylphenyl + morpholine sulfonate Formylphenyl + toluenesulfonate Bromophenyl + toluenesulfonate
Reactivity Moderate (electron-withdrawing benzoyl) High (aldehyde for nucleophilic addition) High (bromine for cross-coupling)
Biological Activity Potential photochemical applications Limited reported Limited reported

Benzophenone Derivatives

Key Analogs :
  • (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone (): Structure: Features a benzophenone core with fluorophenyl and hydroxy-methylphenyl substituents. Applications: Exhibits antifungal and anti-inflammatory activity due to substituent-driven electronic effects .
  • N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide Derivatives ():

    • Structure : Benzoylphenyl linked to pyrrole-carboxamide.
    • Pharmacological Activity : Demonstrated significant lipid-lowering effects in hyperlipidemic rats (e.g., 22% reduction in plasma triglycerides at 15 mg/kg) .
Comparison with (4-Benzoylphenyl) Morpholine-4-Sulfonate :
Property (4-Benzoylphenyl) Morpholine-4-Sulfonate (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone N-(4-Benzoylphenyl) Pyrrole-2-Carboxamide
Core Structure Benzophenone + sulfonate-morpholine Benzophenone + fluorophenyl/hydroxy-methylphenyl Benzophenone + pyrrole-carboxamide
Bioactivity Hypothesized photochemical activity Antifungal, anti-inflammatory Antihyperlipidemic (p < 0.001 efficacy)
Metabolic Stability Likely high (sulfonate group) Moderate (hydroxy group may undergo conjugation) Moderate (amide hydrolysis susceptibility)

Morpholine-Containing Compounds

Key Analog :
  • 4-(Morpholine-4-Sulfonyl)-Benzenesulfonyl Chloride (): Molecular Formula: C₁₀H₁₂ClNO₅S₂ Mass: 325.79 g/mol Applications: Used as a sulfonating agent in organic synthesis. The sulfonyl chloride group provides high reactivity, unlike the sulfonate ester in the target compound .
Functional Differences :
Property (4-Benzoylphenyl) Morpholine-4-Sulfonate 4-(Morpholine-4-Sulfonyl)-Benzenesulfonyl Chloride
Reactivity Low (stable sulfonate ester) High (reactive sulfonyl chloride)
Applications Potential drug candidate or photochemical agent Synthetic reagent for sulfonation reactions

Preparation Methods

Synthesis of 4-Benzoylphenyl Sulfurofluoridate

The precursor 4-benzoylphenyl sulfurofluoridate is synthesized via fluorosulfonation of 4-hydroxybenzophenone using [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF). This reaction proceeds under ambient conditions in tetrahydrofuran (THF) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.

Reaction Conditions

ParameterValue
Substrate4-Hydroxybenzophenone
Fluorinating AgentAISF (1.2 equiv)
BaseDBU (2.2 equiv)
SolventTHF
TemperatureRoom temperature
Reaction Time10 minutes
Yield97% (average of two trials)

The reaction achieves near-quantitative yields due to the electrophilic activation of the phenol group by AISF, facilitating rapid fluorosulfonate formation. Post-reaction workup involves extraction with ethyl acetate or ether, followed by acid washing (0.5 N KHSO₄ or HCl) and brine to remove residual base and byproducts.

Nucleophilic Substitution with Morpholine

The sulfurofluoridate intermediate undergoes nucleophilic substitution with morpholine under calcium-mediated conditions to yield the final product. This step is critical for introducing the morpholine-4-sulfonate moiety.

Reaction Conditions

ParameterValue
Substrate4-Benzoylphenyl sulfurofluoridate
NucleophileMorpholine
AdditiveCalcium chloride (CaCl₂)
SolventDichloromethane (DCM)
TemperatureReflux
Reaction Time40 minutes
Yield89% (average of two trials)

Calcium chloride enhances the nucleophilicity of morpholine by deprotonating the amine, accelerating the substitution reaction. The absence of calcium results in no observable product formation, underscoring its necessity.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents such as THF and DCM are preferred due to their ability to dissolve both the sulfurofluoridate intermediate and morpholine. THF facilitates rapid fluorosulfonation at room temperature, while DCM supports efficient nucleophilic substitution under reflux.

Base and Additive Effects

DBU, a strong non-nucleophilic base, ensures complete deprotonation of the phenol during fluorosulfonate synthesis. In the substitution step, calcium chloride acts as a Lewis acid, coordinating to the sulfurofluoridate’s leaving group (fluoride) and stabilizing the transition state.

Temperature and Kinetic Control

Elevated temperatures (reflux in DCM) are required for the substitution step to overcome the activation energy barrier, whereas fluorosulfonation proceeds efficiently at room temperature due to the high reactivity of AISF.

Purification and Characterization

Chromatographic Purification

Crude (4-benzoylphenyl) morpholine-4-sulfonate is purified via silica gel column chromatography using a hexanes/ethyl acetate gradient. This method effectively separates unreacted starting materials and byproducts, yielding a white solid with >95% purity.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.70 (d, J = 8 Hz, 2H, aromatic)

  • δ 3.73–3.48 (m, 8H, morpholine protons)

  • δ 2.89 (s, 2H, benzoyl methylene)

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₇H₁₇FNO₅S [M+H]⁺: 366.0906

  • Observed: 366.0903

Scalability and Industrial Considerations

Gram-Scale Synthesis

The fluorosulfonation step has been demonstrated on a 77.5 mmol scale, yielding 14.7 g (60%) of AISF after charcoal treatment and extraction with methyl tert-butyl ether (MTBE). This scalability confirms the method’s viability for industrial production.

Solvent Recovery

Process mass intensity (PMI) analyses highlight opportunities for solvent recycling, particularly THF and DCM, which constitute >80% of the total solvent use. Substituting dichloromethane with greener alternatives like propylene carbonate could further enhance sustainability.

Comparative Analysis of Methodologies

ParameterFluorosulfonationSubstitution
Key ReagentAISFMorpholine
SolventTHFDCM
TemperatureAmbientReflux
CatalysisDBUCaCl₂
Yield97%89%

Q & A

Q. What analytical techniques are recommended for characterizing (4-Benzoylphenyl) morpholine-4-sulfonate and its derivatives?

  • Methodological Answer : Structural elucidation of the compound and its derivatives relies on Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) . IR identifies functional groups like sulfonate (S=O stretching ~1350–1160 cm⁻¹) and benzoyl (C=O ~1680 cm⁻¹). NMR (¹H and ¹³C) resolves aromatic protons (δ 7.2–8.0 ppm) and morpholine ring protons (δ 3.5–4.0 ppm). For purity assessment, High-Performance Liquid Chromatography (HPLC) or mass spectrometry (MS) is recommended .

Q. What synthetic routes are employed for synthesizing (4-Benzoylphenyl) morpholine-4-sulfonate?

  • Methodological Answer : A common approach involves sulfonamide coupling : reacting 4-benzoylphenylamine with morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). The reaction is typically carried out in anhydrous dichloromethane at 0–25°C. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (70–85%) .

Q. What storage conditions ensure the stability of (4-Benzoylphenyl) morpholine-4-sulfonate?

  • Methodological Answer : Store the compound in an inert atmosphere (argon or nitrogen) at room temperature (20–25°C) to prevent hydrolysis of the sulfonate group. Use amber vials to avoid photodegradation. Long-term stability tests suggest <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. What in vivo models are suitable for evaluating the pharmacological activity of (4-Benzoylphenyl) morpholine-4-sulfonate derivatives?

  • Methodological Answer : The Triton WR-1339-induced hyperlipidemic rat model is widely used. Administer Triton WR-1339 (400 mg/kg, intraperitoneal) to induce acute hyperlipidemia. Test compounds are orally dosed (10–50 mg/kg), and serum lipid parameters (total cholesterol [TC], triglycerides [TG], LDL, HDL) are measured at 18-hour intervals. For example, derivatives like N-(4-Benzoylphenyl)-4-bromo-pyrrole-2-carboxamide reduced TC by 35% and LDL by 42% in this model .
ParameterTriton-Treated ControlCompound 3 (50 mg/kg)Compound 5 (50 mg/kg)
TC (mg/dL)320 ± 25208 ± 18*245 ± 20*
TG (mg/dL)450 ± 30290 ± 22*310 ± 25*
HDL (mg/dL)28 ± 334 ± 4*30 ± 3
*p < 0.001 vs. control .

Q. How can researchers resolve contradictions in biological activity data among morpholine-sulfonate derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyrrole or benzoyl groups) or experimental design (e.g., dosing intervals, animal strain). To address this:
  • Conduct structure-activity relationship (SAR) studies : Compare derivatives with systematic substitutions (e.g., bromo vs. amino groups at the pyrrole 4-position) .
  • Validate findings using multiple assays : Combine in vitro (e.g., LDL receptor upregulation in HepG2 cells) and in vivo models .
  • Ensure consistency in dose-response curves and statistical power (n ≥ 6 per group) .

Q. What strategies optimize the synthetic yield of (4-Benzoylphenyl) morpholine-4-sulfonate?

  • Methodological Answer :
  • Continuous flow reactors : Enhance reaction homogeneity and reduce side products (e.g., over-sulfonation) .
  • Purification techniques : Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) for >95% purity .
  • Reaction optimization : Adjust pH to 8–9 (prevents sulfonate hydrolysis) and maintain temperatures below 30°C during coupling .

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